1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea
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Overview
Description
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea is an organic compound that features a thiourea group attached to a phenyl ring and a hydroxyethyl group substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea typically involves the reaction of 2-(4-nitrophenyl)ethanol with phenyl isothiocyanate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of 1-[2-Oxo-2-(4-nitrophenyl)ethyl]-3-phenylthiourea.
Reduction: Formation of 1-[2-Hydroxy-2-(4-aminophenyl)ethyl]-3-phenylthiourea.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-Hydroxy-2-(4-aminophenyl)ethyl]-3-phenylthiourea: Similar structure but with an amino group instead of a nitro group.
1-[2-Hydroxy-2-(4-chlorophenyl)ethyl]-3-phenylthiourea: Similar structure but with a chloro group instead of a nitro group.
1-[2-Hydroxy-2-(4-methylphenyl)ethyl]-3-phenylthiourea: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14(11-6-8-13(9-7-11)18(20)21)10-16-15(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXXJDWYDIVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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